what are the physicochemical properties of malonate(1-)
what are the physicochemical properties of malonate(1-)
An In-depth Technical Guide to the Physicochemical Properties of Malonate(1-)
Introduction
Malonate(1-) is the conjugate base of malonic acid, a dicarboxylic acid found in various biological systems.[1][2] As an intermediate in the deprotonation of malonic acid, malonate(1-) plays a role in various biochemical processes and is of significant interest to researchers in drug development and biochemistry. This document provides a comprehensive overview of the core physicochemical properties of malonate(1-), detailed experimental protocols for their determination, and visualizations of its key interactions and analytical workflows.
Core Physicochemical Properties
The physicochemical properties of malonate(1-) are crucial for understanding its behavior in chemical and biological systems. These properties are summarized below.
General and Structural Properties
Malonate(1-), also known as the hydrogenmalonate ion, is formed by the loss of a single proton from malonic acid.
| Property | Value | Source |
| Chemical Formula | C₃H₃O₄⁻ | Derived from Malonic Acid |
| Molecular Weight | 103.05 g/mol | Calculated |
| Parent Compound | Malonic Acid (C₃H₄O₄) | [3][4] |
| Synonyms | Hydrogenmalonate, Propanedioate(1-) |
Acid-Base Properties
Malonic acid is a diprotic acid, meaning it can donate two protons. The pKa values define the equilibrium between malonic acid, malonate(1-), and malonate(2-).
| Property | Value | Conditions | Source |
| pKa₁ (Malonic Acid ⇌ Malonate(1-) + H⁺) | 2.83 - 2.85 | 25 °C | [1][3][4][5] |
| pKa₂ (Malonate(1-) ⇌ Malonate(2-) + H⁺) | 5.69 - 5.7 | 25 °C | [1][4][5] |
Solubility
| Compound | Solubility in Water | Conditions | Source |
| Malonic Acid | 763 g/L | 25 °C | [1][3][6] |
| Sodium Malonate | Soluble | 25 °C | [7] |
Stability
Malonic acid is stable under recommended storage conditions.[8] It decomposes upon melting at temperatures around 135-137 °C.[1][2][4] In solution, the stability of the malonate(1-) ion is pH-dependent.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of malonic acid with a strong base and monitoring the pH to determine the acid dissociation constants.
Materials:
-
Malonic acid
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter with a glass electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Preparation: Accurately weigh a sample of malonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.
-
Titration:
-
Place the malonic acid solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add small, precise increments of the 0.1 M NaOH solution from the buret.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the second equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa₁ is the pH at the first half-equivalence point (half the volume of NaOH needed to reach the first equivalence point).
-
The pKa₂ is the pH at the second half-equivalence point (midway between the first and second equivalence points).
-
Alternatively, calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence points.
-
Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method
This is a standard method for determining the solubility of a substance in a specific solvent.
Materials:
-
Malonic acid
-
Deionized water (or buffer of a specific pH)
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of malonic acid to a known volume of water in a sealed flask. This ensures that a saturated solution is formed.
-
Equilibration: Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the liquid phase.
-
Analysis:
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of solvent.
-
Determine the concentration of malonic acid in the diluted sample using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.
-
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of malonic acid under the experimental conditions.
Biochemical Interactions and Pathways
Malonate is well-known in biochemistry as a classical competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4]
Inhibition of Succinate Dehydrogenase
Malonate's structure is very similar to that of succinate, the natural substrate for succinate dehydrogenase. This structural similarity allows malonate to bind to the active site of the enzyme, but it cannot be dehydrogenated. This binding prevents the normal substrate, succinate, from accessing the enzyme, thereby inhibiting the conversion of succinate to fumarate and blocking a key step in both the citric acid cycle and the electron transport chain.
References
- 1. Malonic acid - Wikipedia [en.wikipedia.org]
- 2. turito.com [turito.com]
- 3. Malonate Ion | C3H2O4-2 | CID 9084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
